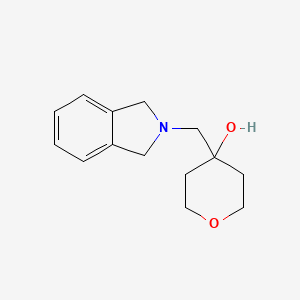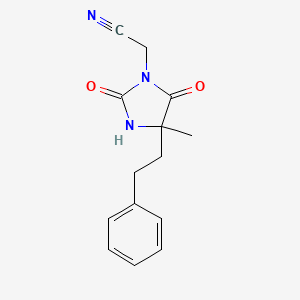![molecular formula C12H10F2N2 B13353182 2',4'-Difluoro-[1,1'-biphenyl]-3,5-diamine](/img/structure/B13353182.png)
2',4'-Difluoro-[1,1'-biphenyl]-3,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,4’-Difluoro-[1,1’-biphenyl]-3,5-diamine is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two fluorine atoms at the 2’ and 4’ positions and two amino groups at the 3 and 5 positions on the biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Difluoro-[1,1’-biphenyl]-3,5-diamine typically involves the use of 2,4-difluoroaniline as a starting material. One common method includes the reaction of 2,4-difluoroaniline with acetaldoxime and copper sulfate under controlled pH conditions to produce the desired compound . Another method involves the use of phase transfer catalysts to facilitate the condensation and dehydration reactions required for the synthesis .
Industrial Production Methods
Industrial production of 2’,4’-Difluoro-[1,1’-biphenyl]-3,5-diamine often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and continuous flow processes can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2’,4’-Difluoro-[1,1’-biphenyl]-3,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are used under basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, amines, and various substituted biphenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2’,4’-Difluoro-[1,1’-biphenyl]-3,5-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials, such as polymers and electronic components
Mechanism of Action
The mechanism of action of 2’,4’-Difluoro-[1,1’-biphenyl]-3,5-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2’,4’-Difluoro-[1,1’-biphenyl]-4-ol
- 2’,4’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid
- 2’,4’-Difluoro-[1,1’-biphenyl]-4-yl acetic acid
Uniqueness
2’,4’-Difluoro-[1,1’-biphenyl]-3,5-diamine is unique due to the presence of two amino groups at the 3 and 5 positions, which significantly influence its chemical reactivity and biological activity. This distinguishes it from other similar compounds that may have different functional groups or substitution patterns .
Properties
Molecular Formula |
C12H10F2N2 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
5-(2,4-difluorophenyl)benzene-1,3-diamine |
InChI |
InChI=1S/C12H10F2N2/c13-8-1-2-11(12(14)5-8)7-3-9(15)6-10(16)4-7/h1-6H,15-16H2 |
InChI Key |
VLDIOICWDGMAJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CC(=CC(=C2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




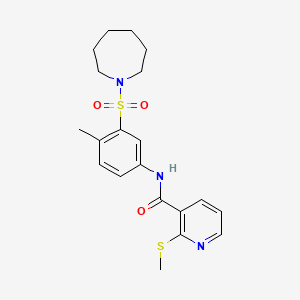
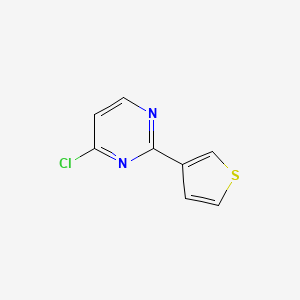
![Isopropyl [6-(2-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13353142.png)
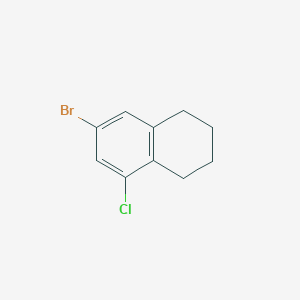
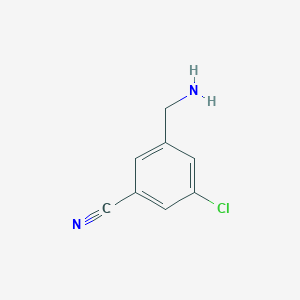

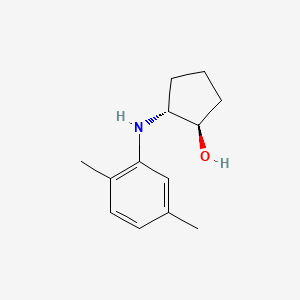
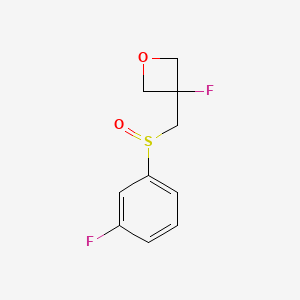
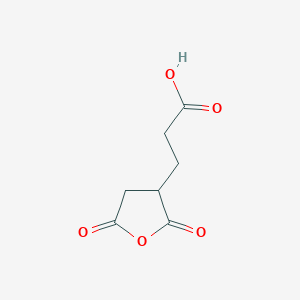
![2-((5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B13353169.png)
